molecular formula C13H19N5O4 B11830084 2'-Deoxy-N2-isopropylguanosine

2'-Deoxy-N2-isopropylguanosine

Cat. No.: B11830084
M. Wt: 309.32 g/mol
InChI Key: IDDVBYWJVGOVLB-DJLDLDEBSA-N
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Description

2’-Deoxy-N2-isopropylguanosine is a synthetic nucleoside analog with the molecular formula C13H19N5O4 and a molecular weight of 309.32 g/mol. This compound is widely used in scientific research, particularly in the study of cancer treatments due to its strong antiproliferative properties. It is also utilized in research to study nucleic acids and their interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as silyl ethers and the use of reagents like isopropylamine.

Industrial Production Methods

Industrial production methods for 2’-Deoxy-N2-isopropylguanosine are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N2-isopropylguanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nucleoside, while substitution reactions can produce a variety of substituted nucleosides.

Scientific Research Applications

2’-Deoxy-N2-isopropylguanosine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and its role in cellular processes.

    Medicine: Investigated for its potential as an antiproliferative agent in cancer treatments.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N2-isopropylguanosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential therapeutic agent against tumor cells. The molecular targets and pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine: A naturally occurring nucleoside with similar structural features but lacking the isopropyl group.

    2’-Deoxythioguanosine: Another nucleoside analog with a sulfur atom replacing the oxygen in the guanine base.

Uniqueness

2’-Deoxy-N2-isopropylguanosine is unique due to the presence of the isopropyl group at the N2 position, which enhances its antiproliferative properties and makes it a promising candidate for cancer research.

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one

InChI

InChI=1S/C13H19N5O4/c1-6(2)15-13-16-11-10(12(21)17-13)14-5-18(11)9-3-7(20)8(4-19)22-9/h5-9,19-20H,3-4H2,1-2H3,(H2,15,16,17,21)/t7-,8+,9+/m0/s1

InChI Key

IDDVBYWJVGOVLB-DJLDLDEBSA-N

Isomeric SMILES

CC(C)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC(C)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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